molecular formula C8H14O2S B101010 S-tert-Butyl acetothioacetate CAS No. 15925-47-0

S-tert-Butyl acetothioacetate

Cat. No.: B101010
CAS No.: 15925-47-0
M. Wt: 174.26 g/mol
InChI Key: FXOMETKMHQLOHH-UHFFFAOYSA-N
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Description

S-tert-Butyl acetothioacetate is a useful research compound. Its molecular formula is C8H14O2S and its molecular weight is 174.26 g/mol. The purity is usually 95%.
The exact mass of the compound Butanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Evaluation in Medicinal Chemistry

Compounds similar to butanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester have been synthesized and evaluated for their antibacterial properties. For example, Santilli et al. (1975) synthesized a series of carboxylic acid esters and evaluated their effectiveness against gram-negative bacterial infections, highlighting the potential of such compounds in developing new antibacterial agents (Santilli, Scotese, & Yurchenco, 1975).

Agricultural Applications

Research by Ferroni et al. (2015) on polyenylcyclopropane carboxylic esters demonstrates high insecticidal activity, suggesting that derivatives of compounds like butanethioic acid esters can be effective in pest management strategies (Ferroni, Bassetti, Borzatta, Capparella, Gobbi, Guerrini, & Varchi, 2015).

Prodrug Applications in Pharmacology

Compounds structurally related to butanethioic acid esters have been explored as prodrugs. Saari et al. (1984) investigated methyldopa esters as potential prodrugs for hypertension treatment, showcasing the utility of such esters in improving drug bioavailability and efficacy (Saari, Halczenko, Cochran, Dobrinska, Vincek, Titus, Gaul, & Sweet, 1984).

Environmental and Toxicological Studies

Research into the environmental impact and toxicological profiles of chemical compounds, including esters similar to butanethioic acid esters, is crucial for understanding their safety and ecological effects. Studies such as those by Kaphalia, Ghanayem, and Ansari (1996) on the nonoxidative metabolism of 2-butoxyethanol through fatty acid conjugation provide insights into the metabolic pathways and potential toxic effects of related esters (Kaphalia, Ghanayem, & Ansari, 1996).

Metabolic Studies for Nutrition

Research by Miller, Dymsza, Tannenbaum, and Goldblith (1965) on the metabolism of energy-dense compounds, including butanediol and related esters, provides valuable information for developing nutritional supplements and understanding energy metabolism, which could be relevant for compounds similar to butanethioic acid esters (Miller, Dymsza, Tannenbaum, & Goldblith, 1965).

Mechanism of Action

S-tert-Butyl acetothioacetate, also known as Butanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester or S-tert-butyl 3-oxobutanethioate, is a compound of interest in the field of biochemistry.

Biochemical Analysis

Biochemical Properties

S-tert-Butyl acetothioacetate plays a significant role in biochemical reactions, particularly in the synthesis of acetoacetate derivatives . It interacts with various enzymes and proteins, facilitating the formation of acetoacetylated compounds. The compound’s interaction with enzymes such as acetoacetyl-CoA thiolase is crucial for its role in biochemical pathways . These interactions typically involve the transfer of acetoacetyl groups, which are essential for various metabolic processes.

Cellular Effects

This compound influences cellular functions by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been observed to affect the activity of key enzymes involved in metabolic pathways, thereby altering the metabolic flux within cells. The compound’s impact on gene expression can lead to changes in the production of proteins that are vital for cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through binding interactions and enzyme modulation . The compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. These interactions can lead to changes in gene expression, affecting the overall cellular function . The binding of this compound to specific enzymes can alter their activity, thereby influencing metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is generally stable when stored at room temperature, but its activity can diminish over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound can facilitate normal metabolic processes without causing adverse effects. At higher doses, it can lead to toxic effects and disrupt cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the synthesis of acetoacetate derivatives . It interacts with enzymes such as acetoacetyl-CoA thiolase, which plays a crucial role in the metabolism of acetoacetyl groups . These interactions can affect the levels of metabolites and the overall metabolic flux within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The transport and distribution mechanisms are essential for the compound’s activity and function within the cellular environment .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects . The compound’s activity can be influenced by its localization, which is directed by targeting signals and post-translational modifications . These mechanisms ensure that the compound reaches the appropriate cellular compartments to perform its functions effectively .

Properties

IUPAC Name

S-tert-butyl 3-oxobutanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2S/c1-6(9)5-7(10)11-8(2,3)4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOMETKMHQLOHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)SC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80166618
Record name Butanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15925-47-0
Record name Butanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015925470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-tert-Butyl acetothioacetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Customer
Q & A

Q1: What is the main synthetic application of S-tert-Butyl acetothioacetate highlighted in the research?

A: The research primarily focuses on using this compound as a precursor for synthesizing β-diamides (malonamides) and β-amidoesters (malonamic acid esters) []. This is achieved through a multi-step reaction where the compound first reacts with isocyanates, followed by subsequent reactions with amines or alcohols.

Q2: What makes this compound particularly suitable for this type of synthesis?

A: The research highlights the high yield and efficiency of using this compound in the synthesis of β-diamides and β-amidoesters []. The S-tert-butyl group in the molecule plays a crucial role. After reacting with isocyanates, the resulting tricarbonyl intermediate spontaneously loses an acetyl group (deacetylation), leading to the formation of β-amidothioesters. This spontaneous deacetylation is a key factor contributing to the efficiency of the synthesis.

Q3: Is there any information available about improving the preparation process of this compound itself?

A: Yes, one of the research papers focuses on optimizing the multigram-scale preparation of this compound []. While the specific details of the improved method are not provided in the abstract, the research suggests there's ongoing interest in making the production of this valuable reagent more efficient.

Q4: Are there other applications of this compound in organic synthesis?

A: Besides its use in preparing β-diamides and β-amidoesters, research indicates that this compound can also be utilized in the synthesis of β-ketomacrolactones and β-ketodiolides []. This highlights the versatility of this compound as a building block in organic synthesis for various cyclic molecules.

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